molecular formula C24H27N3O2 B12719728 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate CAS No. 85283-61-0

4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate

Cat. No.: B12719728
CAS No.: 85283-61-0
M. Wt: 389.5 g/mol
InChI Key: MHFOTLKZLUJHBW-UHFFFAOYSA-N
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Description

4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate is an organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate typically involves multi-step organic reactions. Common starting materials might include aromatic amines and aldehydes, which undergo condensation reactions under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The imino groups can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development and diagnostic tools.

Industry

In the industrial sector, this compound might be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-m-toluidine: A simpler aromatic amine with similar functional groups.

    4-Imino-3-methyl-2,5-cyclohexadien-1-ylidene: A related compound with a similar cyclohexadiene structure.

    o-Toluidine: Another aromatic amine with a methyl group in the ortho position.

Uniqueness

The uniqueness of 4-((4-Amino-m-tolyl)(4-imino-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-o-toluidine monoacetate lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

CAS No.

85283-61-0

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

acetic acid;4-[(4-amino-3-methylphenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline

InChI

InChI=1S/C22H23N3.C2H4O2/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18;1-2(3)4/h4-12,23H,24-25H2,1-3H3;1H3,(H,3,4)

InChI Key

MHFOTLKZLUJHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)C=CC1=N.CC(=O)O

Origin of Product

United States

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